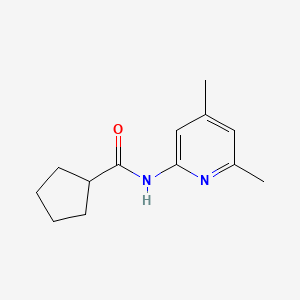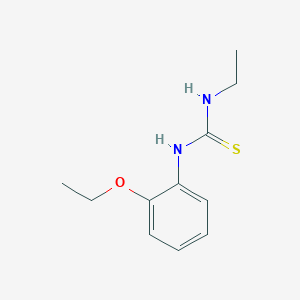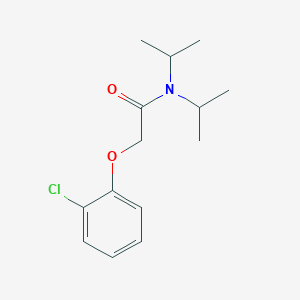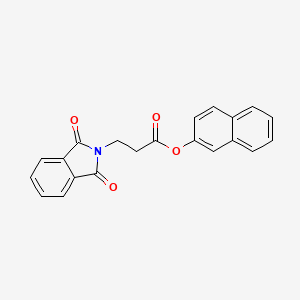
N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide, also known as JNJ-38431055, is a novel and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various diseases such as anxiety, depression, and pain.
Mécanisme D'action
N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which in turn activates cannabinoid receptors in the brain and other tissues. This activation leads to the anxiolytic, antidepressant, and analgesic effects observed in preclinical studies.
Biochemical and physiological effects:
This compound has been shown to increase the levels of endocannabinoids in the brain and other tissues. This increase in endocannabinoid levels leads to the activation of cannabinoid receptors, which in turn leads to the observed anxiolytic, antidepressant, and analgesic effects. This compound has also been shown to have anti-inflammatory effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide is its potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the role of endocannabinoids in various physiological and pathological processes. However, one limitation is its relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide. One direction is the further exploration of its therapeutic potential in various diseases such as anxiety, depression, and pain. Another direction is the study of its effects on other physiological processes such as appetite regulation and immune function. Additionally, the development of more potent and long-lasting FAAH inhibitors may lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide involves several steps. The initial step involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclopentylamine to form the amide. The amide is then treated with acetic anhydride and triethylamine to form the final product.
Applications De Recherche Scientifique
N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide has been extensively studied in preclinical studies for its potential therapeutic effects. It has been shown to have anxiolytic, antidepressant, and analgesic effects in various animal models. It has also been shown to have anti-inflammatory effects in vitro. These findings suggest that this compound may have potential therapeutic applications in the treatment of various diseases.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-7-10(2)14-12(8-9)15-13(16)11-5-3-4-6-11/h7-8,11H,3-6H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTQUQRPWYEEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5810695.png)

![2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)
![2-[(4-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5810708.png)

![ethyl (2-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5810727.png)

![2,4-dichloro-N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5810733.png)




![1-[3-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5810771.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5810772.png)